

Comprehensive Analytical Guide: Structural Confirmation of 1-[(2-Bromophenyl)sulfonyl]piperazine

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Compound of Interest

Compound Name:	1-[(2-Bromophenyl)sulfonyl]piperazine
CAS No.:	744243-41-2
Cat. No.:	B3015960

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Introduction

In medicinal chemistry and drug development, **1-[(2-Bromophenyl)sulfonyl]piperazine** (CAS: 744243-41-2, Formula: C₁₀H₁₃BrN₂O₂S) serves as a critical building block for synthesizing complex aryl sulfonamide therapeutics[1]. Because the piperazine ring contains two secondary amines, ensuring strict mono-substitution and verifying the exact regiochemistry of the bromo-aryl group are paramount[2].

This guide objectively compares the analytical methodologies available for the structural confirmation of this compound. By moving beyond basic spectra acquisition, we outline a self-validating experimental framework that synthesizes High-Resolution Mass Spectrometry (HRMS) and multi-nuclear NMR to prevent downstream synthetic failures.

Section 1: Comparative Analysis of Analytical Alternatives

When confirming the structure of a small organic molecule, researchers must evaluate the trade-offs between speed, resolution, and spatial data output. Table 1 compares the performance of standard analytical alternatives specifically for **1-[(2-Bromophenyl)sulfonyl]piperazine**.

Table 1: Comparison of Analytical Alternatives for Structural Confirmation

Analytical Technique	Primary Data Output	Performance / Resolution	Isomeric Differentiation	Speed
LC-HRMS	Exact Mass, Isotope Pattern	High (Mass Error < 3 ppm)	Poor (Cannot distinguish regioisomers)	Fast (< 10 mins)
1D/2D NMR	Chemical Shifts, Connectivity	High (Atomic level resolution)	Excellent (Resolves ortho/meta/para)	Medium (1-4 hours)
FT-IR	Vibrational Frequencies	Low (Functional groups only)	Poor (Cannot map connectivity)	Very Fast (< 5 mins)
X-Ray Crystallography	Absolute 3D Conformation	Ultimate (Gold Standard)	Excellent	Very Slow (Days/Weeks)

Causality Insight: While X-ray crystallography provides absolute certainty, it is bottlenecked by the need for high-quality single crystals. Conversely, a combined orthogonal approach using LC-HRMS (for exact mass and isotopic validation) and 2D NMR (for spatial connectivity) provides a faster, equally reliable, and self-validating system for solution-phase samples^[3].

Section 2: Causality-Driven Experimental Methodologies

To establish a self-validating system, every protocol must have built-in diagnostic checks. The following methodologies detail not just how to perform the analysis, but why specific parameters are chosen.

Protocol 1: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

- Objective: Validate the molecular formula and confirm the presence of the bromine atom via its isotopic signature.
- Causality behind the method: Bromine possesses two naturally occurring stable isotopes, '79Br' and '81Br', in a nearly 1:1 ratio (50.69% and 49.31%)[4]. In positive electrospray ionization (ESI+), the protonated molecule $[M+H]^+$ will not appear as a single peak but as a distinct doublet separated by ~1.998 Da. Observing this exact 1:1 pattern is mandatory; it acts as an internal diagnostic tag that differentiates the target compound from potential debrominated impurities formed during synthesis[5].

Step-by-Step Workflow:

- Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 $\mu\text{g/mL}$ using 0.1% Formic Acid in MS-grade water.
- Chromatographic Separation: Inject 2 μL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μm). Elute using a linear gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
- MS Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Set the scan range from m/z 100 to 800 with a mass resolution of at least 70,000 (at m/z 200).
- Data Processing: Extract the ion chromatograms for the theoretical $[M+H]^+$ masses. Verify the mass error is < 3 ppm and the '79Br/81Br' intensity ratio is approximately 1:1.

Protocol 2: Multi-Nuclear and 2D NMR Spectroscopy

- Objective: Confirm the regiochemistry of the bromo-aryl ring and the connectivity of the piperazine moiety.
- Causality behind the method: A common pitfall in sulfonamide characterization is relying solely on Heteronuclear Multiple Bond Correlation (HMBC) to link the amine and sulfonyl-aryl fragments. Because the 'SO₂' group interrupts the standard '3JCH' coupling pathway, HMBC often fails to show a correlation between the piperazine protons and the aromatic carbons[3].

To build a self-validating protocol, we employ 2D NOESY/ROESY. This allows us to observe through-space interactions between the piperazine 'N-CH2' protons and the aromatic proton ortho to the sulfonyl group, definitively confirming the molecular assembly without relying on through-bond limitations.

Step-by-Step Workflow:

- **Sample Preparation:** Dissolve 15 mg of the highly purified analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- 'd6'). Transfer to a standard 5 mm NMR tube.
- **1D Acquisition:** Acquire a standard '1H' spectrum (minimum 16 scans, 400 MHz) and a '13C{1H}' spectrum (minimum 512 scans, 100 MHz).
- **2D Connectivity Acquisition:** Acquire COSY (to map the piperazine spin system and the contiguous aromatic protons) and HSQC (to assign all protonated carbons).
- **Spatial Validation (NOESY):** Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms. Look for the critical cross-peak between the piperazine 'CH2' protons (~3.10 ppm) and the aromatic H6 proton (~8.00 ppm).

Section 3: Quantitative Data Summaries

The following tables summarize the expected quantitative data required to validate the structure of **1-[(2-Bromophenyl)sulfonyl]piperazine**.

Table 2: Expected LC-HRMS Data for 'C10H14BrN2O2S+' ([M+H]⁺)

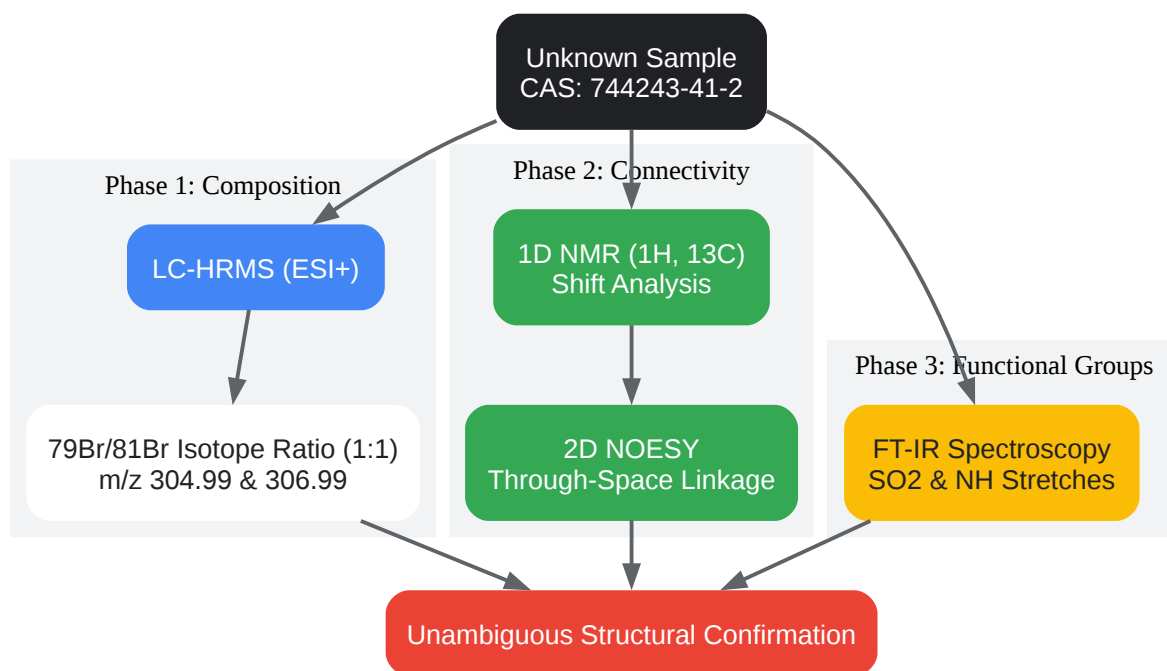
Isotope	Theoretical m/z	Expected Relative Abundance	Diagnostic Value
'79Br'	304.9959	~100%	Confirms exact molecular formula
'81Br'	306.9939	~97.3%	1:1 ratio confirms the presence of exactly one Bromine atom

Table 3: Expected '1H' NMR Assignments (DMSO- 'd6' , 400 MHz)

Proton(s)	Expected Shift (ppm)	Multiplicity	Integration	Assignment Causality
Piperazine N-H	~2.80	Broad singlet	1H	Exchanges with 'D2O' ; broad due to quadrupolar relaxation.
Piperazine C3', C5'	~2.70	Multiplet	4H	Adjacent to secondary amine; shielded relative to the sulfonamide side.
Piperazine C2', C6'	~3.10	Multiplet	4H	Deshielded by the electron-withdrawing 'SO2' group.
Aromatic H4, H5	~7.50 - 7.60	Multiplet	2H	Meta/Para to substituents; complex splitting.
Aromatic H3	~7.85	Doublet of doublets	1H	Ortho to Bromine; deshielded by halogen electronegativity.
Aromatic H6	~8.00	Doublet of doublets	1H	Ortho to 'SO2' ; highly deshielded by the sulfonyl group.

Section 4: Structural Confirmation Workflow

The diagram below illustrates the orthogonal validation workflow. By combining mass composition, spatial connectivity, and functional group analysis, the system self-validates the final structural assignment.



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Caption: Orthogonal analytical workflow for the structural confirmation of sulfonamide derivatives.

Conclusion

While LC-HRMS provides rapid formula verification via the distinct bromine isotope pattern, it must be coupled with 2D NMR (specifically NOESY) to overcome the "silent" sulfonamide linkage and definitively prove the regiochemistry. This self-validating, multi-modal approach ensures the highest level of scientific integrity in drug development workflows.

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